Cas no 256411-45-7 (4-Piperidineacetonitrile, alpha-methyl-)
4-Piperidineacetonitrile, alpha-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-(Piperidin-4-yl)propanenitrile
- 4-Piperidineacetonitrile, alpha-methyl-
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- Inchi: 1S/C8H14N2/c1-7(6-9)8-2-4-10-5-3-8/h7-8,10H,2-5H2,1H3
- InChI Key: LRWFHPWEQXPIDX-UHFFFAOYSA-N
- SMILES: N1CCC(C(C#N)C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 139
- XLogP3: 0.8
- Topological Polar Surface Area: 35.8
4-Piperidineacetonitrile, alpha-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4258739-0.05g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 0.05g |
$888.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-0.1g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 0.1g |
$930.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-0.25g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 0.25g |
$972.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-0.5g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 0.5g |
$1014.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-1.0g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 1g |
$1057.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-2.5g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 2.5g |
$2071.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-5.0g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 5g |
$3065.0 | 2023-06-05 | ||
| Enamine | EN300-4258739-10.0g |
2-(piperidin-4-yl)propanenitrile |
256411-45-7 | 10g |
$4545.0 | 2023-06-05 |
4-Piperidineacetonitrile, alpha-methyl- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 4-Piperidineacetonitrile, alpha-methyl-
4-Piperidineacetonitrile, alpha-methyl- (CAS No. 256411-45-7): A Comprehensive Overview
4-Piperidineacetonitrile, alpha-methyl- (CAS No. 256411-45-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitrile derivative of piperidine is widely utilized as a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a piperidine ring and an alpha-methyl acetonitrile moiety, makes it a versatile building block for drug discovery and development.
The compound's molecular formula is C8H14N2, and it is characterized by its high purity and stable chemical properties. Researchers often seek 4-Piperidineacetonitrile, alpha-methyl- suppliers for its application in the synthesis of central nervous system (CNS) drugs, owing to its ability to modulate neurotransmitter activity. Recent studies have highlighted its role in developing potential treatments for neurological disorders, which aligns with the growing global focus on mental health therapeutics.
One of the most frequently asked questions about 4-Piperidineacetonitrile, alpha-methyl- is its synthesis method. The compound is typically prepared through the alkylation of piperidine derivatives, followed by nitrile introduction. This process is optimized for high yield and minimal byproducts, making it attractive for industrial-scale production. Another common query relates to its solubility—it is soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.
In the context of green chemistry trends, researchers are exploring eco-friendly synthesis routes for alpha-methyl-4-piperidineacetonitrile. This aligns with the increasing demand for sustainable chemical processes in the pharmaceutical industry. The compound's stability under various pH conditions makes it particularly valuable for developing pH-sensitive drug delivery systems, a hot topic in modern pharma research.
The market for 4-Piperidineacetonitrile derivatives has shown steady growth, driven by the expanding neuropharmaceutical sector. Analytical techniques such as HPLC and GC-MS are commonly employed to verify the purity of this compound, with most commercial samples achieving ≥98% purity. Quality control is crucial, as even minor impurities can affect its performance in subsequent synthetic steps.
Storage recommendations for CAS 256411-45-7 typically suggest keeping the compound in a cool, dry environment, protected from light and moisture. Proper handling procedures are essential to maintain its chemical integrity over extended periods. The compound's melting point and boiling point data are important parameters for researchers planning thermal-based reactions or purifications.
Recent patent literature reveals growing interest in 4-Piperidineacetonitrile, alpha-methyl- applications beyond pharmaceuticals. Some innovative uses include its incorporation into advanced materials and as a precursor for specialty chemicals. The compound's structure-activity relationship continues to be a subject of investigation, particularly in medicinal chemistry circles.
For laboratories working with this compound, proper waste disposal methods should be followed in accordance with local regulations. While not classified as hazardous under standard conditions, responsible handling practices are always recommended when dealing with chemical substances. The compound's spectroscopic properties, including its characteristic IR and NMR signatures, serve as valuable identification tools for quality assurance purposes.
The future outlook for alpha-methyl-piperidineacetonitrile appears promising, with ongoing research exploring novel derivatives and applications. As the pharmaceutical industry continues to prioritize CNS-targeted therapies, the demand for high-quality intermediates like this compound is expected to rise. Researchers and manufacturers alike are advised to stay updated on the latest developments regarding this versatile chemical building block.
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